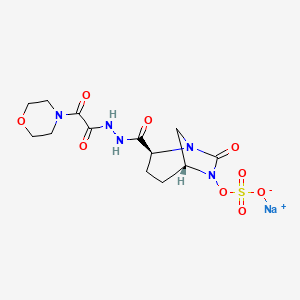

Antibacterial agent 50

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H18N5NaO9S |

|---|---|

Molecular Weight |

443.37 g/mol |

IUPAC Name |

sodium [(2S,5R)-2-[[(2-morpholin-4-yl-2-oxoacetyl)amino]carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |

InChI |

InChI=1S/C13H19N5O9S.Na/c19-10(14-15-11(20)12(21)16-3-5-26-6-4-16)9-2-1-8-7-17(9)13(22)18(8)27-28(23,24)25;/h8-9H,1-7H2,(H,14,19)(H,15,20)(H,23,24,25);/q;+1/p-1/t8-,9+;/m1./s1 |

InChI Key |

DEYSIGKZXMFJIB-RJUBDTSPSA-M |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)NNC(=O)C(=O)N3CCOCC3.[Na+] |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)NNC(=O)C(=O)N3CCOCC3.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Disrupted Engine: A Technical Guide to Biochemical Pathways Affected by 50S Inhibitor Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biochemical pathways targeted by antibiotics that inhibit the 50S ribosomal subunit in bacteria. By providing a detailed examination of the mechanisms of action, quantitative effects, and the experimental methodologies used to elucidate these pathways, this document serves as a comprehensive resource for researchers in microbiology, pharmacology, and drug development.

Introduction: Targeting the Bacterial Protein Synthesis Machinery

The bacterial 70S ribosome, composed of a 30S and a 50S subunit, is a primary target for a multitude of clinically important antibiotics.[1] The 50S subunit, in particular, houses the peptidyl transferase center (PTC), the catalytic site for peptide bond formation, and the nascent peptide exit tunnel (NPET).[2] Antibiotics that bind to the 50S subunit effectively stall protein synthesis, a process vital for bacterial growth and replication, leading to either bacteriostatic or bactericidal effects.[3] This guide will delve into the specific biochemical pathways disrupted by major classes of 50S inhibitors, including macrolides, lincosamides, streptogramins, oxazolidinones, and pleuromutilins.

The Central Hub of Inhibition: The 50S Ribosomal Subunit

The primary biochemical pathway affected by 50S inhibitor antibiotics is bacterial protein synthesis (translation) . These antibiotics exert their effects by binding to specific sites on the 50S ribosomal subunit, thereby interfering with distinct steps in the translation cycle.

Key Stages of Translation Disrupted by 50S Inhibitors:

-

Initiation: The formation of the functional 70S ribosome from the 30S and 50S subunits, along with mRNA and initiator tRNA, is a critical first step. Some 50S inhibitors can prevent the proper association of the 50S subunit, thereby blocking the entire process from commencing.

-

Elongation: This cyclical process involves the decoding of mRNA codons, peptide bond formation, and the translocation of tRNAs and mRNA through the ribosome. 50S inhibitors can interfere with:

-

Peptide Bond Formation: By binding to or near the PTC, these antibiotics can sterically hinder the interaction of aminoacyl-tRNAs, preventing the formation of a new peptide bond.[3]

-

Translocation: The movement of the peptidyl-tRNA from the A-site to the P-site and the deacylated tRNA from the P-site to the E-site is a crucial step for the continuation of protein synthesis. Some antibiotics can physically block this movement.

-

Nascent Peptide Elongation: The NPET provides a path for the growing polypeptide chain to exit the ribosome. Certain antibiotics can bind within this tunnel, causing a premature dissociation of the peptidyl-tRNA and halting protein synthesis.[2]

-

The following diagram illustrates the central role of the 50S ribosomal subunit in protein synthesis and the general points of interference by inhibitor antibiotics.

Classes of 50S Inhibitor Antibiotics and Their Specific Mechanisms

While all 50S inhibitors target bacterial protein synthesis, each class exhibits a distinct mode of action, binding to different or overlapping sites on the 50S subunit.

Macrolides (e.g., Erythromycin, Azithromycin, Clarithromycin)

Macrolides bind to the nascent peptide exit tunnel (NPET) on the 50S subunit. This binding can physically obstruct the passage of the growing polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome.

Lincosamides (e.g., Lincomycin, Clindamycin)

Lincosamides bind to the 23S rRNA within the PTC, overlapping with the binding sites for both the A- and P-site tRNAs.[4] This interference inhibits the peptidyl transferase reaction, thereby preventing peptide bond formation.

Streptogramins (e.g., Quinupristin-Dalfopristin)

Streptogramins are typically used as a combination of two synergistic compounds: streptogramin A (e.g., dalfopristin) and streptogramin B (e.g., quinupristin). Streptogramin A binding induces a conformational change in the ribosome that increases the affinity for streptogramin B. Together, they bind to the PTC and NPET, inhibiting peptide bond formation and blocking the exit of nascent polypeptides.

Oxazolidinones (e.g., Linezolid)

Oxazolidinones have a unique mechanism of action. They bind to the P-site of the PTC on the 50S subunit and interfere with the formation of the initiation complex, a crucial early step in protein synthesis.[5] This prevents the formation of a functional 70S ribosome.

Pleuromutilins (e.g., Lefamulin, Retapamulin)

Pleuromutilins bind to the PTC on the 50S subunit, at a site that spans both the A- and P-sites.[6] This binding prevents the correct positioning of tRNA molecules, thereby inhibiting peptide bond formation.[6]

The following diagram illustrates the distinct binding sites and mechanisms of these antibiotic classes on the 50S subunit.

Quantitative Analysis of Inhibition

The potency of 50S inhibitor antibiotics can be quantified by determining their half-maximal inhibitory concentration (IC50) in various assays. These values provide a comparative measure of the drug's efficacy in disrupting bacterial protein synthesis.

| Antibiotic Class | Antibiotic | Organism | Assay | IC50 (µM) | Reference |

| Macrolide | Erythromycin | E. coli (Ery-S) | Coupled Transcription/Translation | 0.264 | [7] |

| Macrolide | Azithromycin | S. aureus | In vitro Translation | 5 | [8] |

| Macrolide | Clarithromycin | S. aureus | In vitro Translation | 0.15 | [8] |

| Lincosamide | Lincomycin | S. aureus | In vitro Translation | 0.03 | [8] |

| Oxazolidinone | Linezolid | S. aureus | In vitro Translation | 0.3 | [8] |

| Pleuromutilin | Lefamulin | E. coli | Coupled Transcription/Translation | 0.51 | [6] |

| Pleuromutilin | Lefamulin | S. aureus | Coupled Transcription/Translation | 0.31 | [6] |

| Pleuromutilin | Retapamulin | E. coli (Ery-S) | Coupled Transcription/Translation | 0.33 | [7] |

Note: IC50 values can vary depending on the specific assay conditions, bacterial strain, and cell-free extract preparation.

Experimental Protocols for Studying 50S Inhibitors

Several key experimental techniques are employed to investigate the mechanisms of action of 50S inhibitor antibiotics.

In Vitro Translation Inhibition Assay

This assay directly measures the effect of an antibiotic on protein synthesis in a cell-free system.

Principle: A bacterial cell extract containing ribosomes, tRNAs, aminoacyl-tRNA synthetases, and other necessary factors is programmed with a specific mRNA (often encoding a reporter protein like luciferase). The antibiotic is added at varying concentrations, and the amount of synthesized protein is quantified.

General Protocol:

-

Preparation of Cell-Free Extract (S30 extract):

-

Grow a bacterial culture (e.g., E. coli, S. aureus) to mid-log phase.

-

Harvest cells by centrifugation and wash with an appropriate buffer.

-

Lyse the cells using methods such as sonication or a French press.

-

Centrifuge the lysate at 30,000 x g to pellet cell debris, yielding the S30 supernatant.

-

-

In Vitro Translation Reaction:

-

Combine the S30 extract with a reaction mix containing an energy source (ATP, GTP), amino acids, and the specific mRNA template.

-

Add the antibiotic at a range of concentrations.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Quantification of Protein Synthesis:

-

If using a luciferase reporter, add the luciferin substrate and measure the resulting luminescence using a luminometer.

-

Alternatively, incorporate radiolabeled amino acids (e.g., [35S]-methionine) and quantify the radioactivity of the precipitated protein product.

-

-

Data Analysis:

-

Plot the percentage of protein synthesis inhibition against the antibiotic concentration to determine the IC50 value.

-

Ribosome Binding Assays (Filter Binding)

This technique is used to determine the affinity of an antibiotic for the ribosome.

Principle: This assay relies on the ability of nitrocellulose filters to bind proteins and protein-nucleic acid complexes, while allowing free nucleic acids to pass through.[9] Radiolabeled ribosomes are incubated with varying concentrations of a non-labeled antibiotic, and the amount of ribosome-bound radioactivity retained on the filter is measured.

General Protocol:

-

Preparation of Radiolabeled Ribosomes:

-

Grow bacteria in media containing a radioactive precursor (e.g., [3H]-uridine) to label the rRNA.

-

Isolate and purify the 70S ribosomes or 50S subunits.

-

-

Binding Reaction:

-

Incubate a fixed amount of radiolabeled ribosomes with increasing concentrations of the antibiotic in a suitable binding buffer.

-

Allow the binding to reach equilibrium.

-

-

Filtration:

-

Pass the reaction mixture through a nitrocellulose filter under vacuum.

-

Wash the filter with cold binding buffer to remove unbound ribosomes.

-

-

Quantification:

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound ribosome against the antibiotic concentration to determine the dissociation constant (Kd) or the concentration required for 50% binding.

-

Toeprinting Assay

This high-resolution footprinting technique can map the precise location of a stalled ribosome on an mRNA molecule, providing insights into the specific step of translation that is inhibited.

Principle: A primer is annealed to the mRNA downstream of the ribosome binding site. A reverse transcriptase extends the primer, synthesizing a complementary DNA (cDNA). When the reverse transcriptase encounters a ribosome stalled on the mRNA, it stops, generating a truncated cDNA product. The length of this "toeprint" fragment indicates the position of the stalled ribosome.[10]

General Protocol:

-

In Vitro Translation and Stalling:

-

Set up an in vitro translation reaction with a specific mRNA template.

-

Add the antibiotic to induce ribosome stalling.

-

-

Primer Annealing and Extension:

-

Anneal a radiolabeled or fluorescently labeled DNA primer to the 3' end of the mRNA.

-

Add reverse transcriptase and dNTPs to initiate cDNA synthesis.

-

-

Analysis of cDNA Products:

-

Denature the reaction products and separate them by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the cDNA fragments by autoradiography or fluorescence imaging.

-

A sequencing ladder of the same mRNA is run alongside to precisely determine the length of the toeprint and thus the position of the stalled ribosome.

-

Conclusion

50S inhibitor antibiotics represent a diverse and powerful arsenal in the fight against bacterial infections. Their efficacy stems from their ability to precisely target and disrupt the intricate biochemical pathway of protein synthesis at the level of the large ribosomal subunit. A thorough understanding of their specific mechanisms of action, quantitative inhibitory effects, and the experimental methodologies used to characterize them is paramount for the continued development of novel antimicrobial agents and for combating the growing threat of antibiotic resistance. This guide provides a foundational resource for researchers dedicated to advancing our knowledge in this critical area of biomedical science.

References

- 1. Lincosamides, Streptogramins, Phenicols, and Pleuromutilins: Mode of Action and Mechanisms of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lincosamides, Streptogramins, Phenicols, and Pleuromutilins: Mode of Action and Mechanisms of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent development and fighting strategies for lincosamide antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical Characterization of the Interactions of the Novel Pleuromutilin Derivative Retapamulin with Bacterial Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Filter binding assay - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Natural Product Screening for Novel 50S Ribosomal Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The bacterial ribosome, a primary target for a multitude of clinically successful antibiotics, remains a fertile ground for the discovery of novel antimicrobial agents. The 50S large ribosomal subunit, in particular, presents several critical functional sites that can be targeted to inhibit protein synthesis. Natural products have historically been, and continue to be, a rich source of structurally diverse molecules with potent inhibitory activity against the 50S subunit. This technical guide provides an in-depth overview of the core methodologies, data interpretation, and mechanistic understanding essential for the successful screening and identification of novel 50S ribosomal inhibitors from natural sources.

The 50S Ribosomal Subunit as a Drug Target

The 50S subunit is a ribonucleoprotein complex responsible for key functions in protein synthesis, including peptide bond formation and nascent polypeptide chain elongation.[1] Its intricate structure, composed of 23S and 5S ribosomal RNA (rRNA) and over 30 ribosomal proteins, offers multiple binding pockets for small molecules.[2] Inhibition of the 50S subunit can occur through several mechanisms, primarily:

-

Inhibition of the Peptidyl Transferase Center (PTC): The PTC, located within the 23S rRNA, is the catalytic core responsible for peptide bond formation. Natural products like lincosamides and phenicols bind at or near the A- and P-sites of the PTC, sterically hindering the accommodation of aminoacyl-tRNAs and preventing peptide bond formation.[3][4]

-

Blockage of the Nascent Peptide Exit Tunnel (NPET): The NPET is a channel through which the growing polypeptide chain exits the ribosome. Macrolides and streptogramin B antibiotics bind within this tunnel, physically obstructing the passage of the nascent peptide, leading to premature termination of translation.[3][5][6]

-

Interference with Ribosomal Assembly: Some antibiotics can also inhibit the biogenesis of the 50S subunit itself, preventing the formation of functional ribosomes.[7]

Experimental Workflow for Natural Product Screening

The process of identifying novel 50S ribosomal inhibitors from natural product libraries follows a structured workflow, from initial screening to lead characterization.

Data Presentation: Inhibitory Potency of Natural Product Classes

The following table summarizes the inhibitory concentrations (IC50) and binding affinities (Ki) of representative natural product inhibitors targeting the bacterial 50S ribosomal subunit. These values are indicative of their potency and are crucial for prioritizing hits from screening campaigns.

| Natural Product Class | Representative Compound | Target Organism | Assay Type | IC50 (µM) | Ki (µM) | Reference |

| Macrolides | Erythromycin | Staphylococcus aureus | In vitro translation | 0.36 | - | [8] |

| Azithromycin | Haemophilus influenzae | Protein synthesis in vivo | 0.4 (mg/L) | - | [9] | |

| Clarithromycin | Staphylococcus aureus | In vitro translation | 0.15 | - | [8] | |

| Lincosamides | Lincomycin | Escherichia coli | Puromycin reaction | - | 10.0 | [10] |

| Clindamycin | Escherichia coli | In vitro translation | - | - | [4] | |

| Streptogramins B | Pristinamycin IA | Staphylococcus aureus | 50S subunit formation | - | - | [7] |

| Virginiamycin S | Staphylococcus aureus | 50S subunit formation | - | - | [7] | |

| Oxazolidinones | Linezolid | Enterococcus faecalis | In vitro translation | - | - | [11] |

| Pleuromutilins | Tiamulin | Escherichia coli | In vitro translation | - | - |

Note: IC50 and Ki values can vary significantly based on the specific assay conditions, bacterial strain, and cell-free system used.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful identification and characterization of novel inhibitors.

High-Throughput Screening (HTS) Assay

This protocol describes a generalized fluorescence-based HTS assay to identify inhibitors of bacterial protein synthesis.

Principle: A cell-free transcription-translation system is used to express a reporter protein (e.g., luciferase or green fluorescent protein). Inhibitors of protein synthesis will reduce the signal produced by the reporter.

Materials:

-

Bacterial cell-free extract (e.g., E. coli S30 extract)

-

Amino acid mixture

-

Energy source (e.g., ATP, GTP)

-

DNA template encoding a reporter protein under a suitable promoter (e.g., T7)

-

Natural product extract library

-

384-well microplates

-

Plate reader capable of fluorescence or luminescence detection

Procedure:

-

Prepare a master mix containing the cell-free extract, amino acids, and energy source.

-

Dispense the natural product extracts into the wells of the 384-well plate.

-

Add the master mix to each well.

-

Initiate the reaction by adding the DNA template to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

-

Measure the fluorescence or luminescence signal in each well using a plate reader.

-

Wells with a significantly reduced signal compared to the negative control (no inhibitor) are identified as initial hits.[12]

In Vitro Translation Inhibition Assay (IC50 Determination)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a validated hit.

Principle: A coupled transcription-translation reaction is performed in the presence of varying concentrations of the inhibitor. The amount of synthesized protein is quantified to determine the concentration of inhibitor required to reduce protein synthesis by 50%.

Materials:

-

Purified hit compound

-

Coupled transcription-translation kit (e.g., PURExpress®)

-

DNA template for a reporter protein (e.g., luciferase)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Prepare a serial dilution of the purified hit compound.

-

Set up the transcription-translation reactions in separate tubes or wells of a microplate.

-

Add the different concentrations of the inhibitor to the respective reactions.

-

Initiate the reactions by adding the DNA template.

-

Incubate the reactions at 37°C for 60-90 minutes.[13]

-

Add the luciferase assay reagent to each reaction.

-

Measure the luminescence using a luminometer.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Nitrocellulose Filter Binding Assay (Ki Determination)

This assay is used to determine the binding affinity (dissociation constant, Kd, or inhibition constant, Ki) of an inhibitor to the ribosome.[14]

Principle: A radiolabeled ligand that binds to the same site as the inhibitor is incubated with ribosomes in the presence of varying concentrations of the unlabeled inhibitor. The amount of bound radiolabeled ligand is measured after separating the ribosome-ligand complexes from the free ligand by filtration through a nitrocellulose membrane. Proteins and ribosome-ligand complexes bind to the nitrocellulose, while free nucleic acids and small molecules pass through.[15]

Materials:

-

Purified 70S ribosomes or 50S subunits

-

Radiolabeled ligand (e.g., [14C]-erythromycin)

-

Unlabeled inhibitor (hit compound)

-

Binding buffer

-

Nitrocellulose and charged nylon membranes (0.45 µm pore size)

-

Vacuum filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Incubate a fixed concentration of ribosomes and radiolabeled ligand with a serial dilution of the unlabeled inhibitor in binding buffer for 30-60 minutes at 37°C to reach equilibrium.[14]

-

Filter the binding reactions through the nitrocellulose membrane under vacuum.[16]

-

Wash the filters with cold binding buffer to remove unbound radiolabeled ligand.

-

Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

-

The amount of bound radiolabeled ligand will decrease as the concentration of the unlabeled inhibitor increases.

-

The data can be analyzed using competitive binding equations to determine the Ki of the inhibitor.

Visualization of Mechanisms of Action

Understanding how a natural product inhibitor interacts with the 50S subunit is crucial for lead optimization. The following diagrams illustrate the mechanisms of action of two major classes of 50S inhibitors.

Macrolides bind within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[3] This binding sterically obstructs the passage of the elongating polypeptide chain, leading to the dissociation of the peptidyl-tRNA and premature termination of protein synthesis.[2]

Lincosamides, such as clindamycin, bind to the A- and P-sites within the peptidyl transferase center (PTC) of the 50S subunit.[4] This binding competitively inhibits the interaction of aminoacyl-tRNA with the A-site, thereby preventing the formation of a peptide bond and halting protein synthesis.[10]

Conclusion

The discovery of novel 50S ribosomal inhibitors from natural products is a promising strategy to combat the growing threat of antimicrobial resistance. A systematic approach, combining high-throughput screening with robust secondary assays and in-depth mechanistic studies, is essential for the successful identification and development of new lead compounds. The methodologies and data presented in this guide provide a framework for researchers to navigate the complexities of this exciting field of drug discovery.

References

- 1. Macrolide - Wikipedia [en.wikipedia.org]

- 2. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Clindamycin binding to ribosomes revisited: foot printing and computational detection of two binding sites within the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Establishment of an imaging-based screening pipeline for the identification of human ribosome biogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Slow-onset inhibition of ribosomal peptidyltransferase by lincomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Context-specific inhibition of translation by ribosomal antibiotics targeting the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dash.harvard.edu [dash.harvard.edu]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Filter binding assay - Wikipedia [en.wikipedia.org]

- 16. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]

MIC50: A Cornerstone of Antimicrobial Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antimicrobial research and the urgent global challenge of antimicrobial resistance (AMR), precise and standardized metrics are paramount. Among these, the Minimum Inhibitory Concentration 50% (MIC50) stands out as a critical parameter for evaluating the potency and spectrum of antimicrobial agents. This technical guide provides a comprehensive overview of MIC50, its significance, methodologies for its determination, and its role in the broader context of drug development.

Understanding MIC50: Definition and Significance

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] While the MIC value is determined for a single isolate, the MIC50 is a statistical measure representing the MIC value that inhibits the growth of 50% of the tested isolates of a particular microbial species.[3][4] In essence, it is the median MIC value in a given population of microorganisms.

The significance of MIC50 in antimicrobial research is multifaceted:

-

Intrinsic Potency Assessment: MIC50 is a key indicator of the intrinsic activity of a new antimicrobial compound. A lower MIC50 value generally signifies greater potency against a specific pathogen.

-

Comparative Analysis: It allows for the direct comparison of the in vitro activity of different antimicrobial agents against the same panel of microorganisms.

-

Epidemiological Surveillance: Tracking changes in MIC50 values over time for specific pathogen-drug combinations is crucial for monitoring the emergence and spread of antimicrobial resistance. An upward trend in MIC50 can be an early warning sign of developing resistance.

-

Drug Development Decisions: MIC50 data, along with other parameters like MIC90 (which inhibits 90% of isolates), informs critical decisions in the drug development pipeline, from lead optimization to preclinical and clinical trial design.

It is important to note that while MIC50 is a valuable in vitro metric, its clinical interpretation requires consideration of pharmacokinetic and pharmacodynamic (PK/PD) parameters to predict in vivo efficacy.

Data Presentation: MIC50 Values of Common Antimicrobials

The following tables summarize MIC50 values for a selection of antimicrobial agents against common bacterial pathogens. This data is illustrative and has been compiled from various surveillance studies. Actual MIC50 values can vary depending on the geographic region, time of sample collection, and the specific strains tested.

Table 1: MIC50 (µg/mL) of Selected Antibiotics against Gram-Positive Pathogens

| Antibiotic | Staphylococcus aureus (MRSA) | Staphylococcus aureus (MSSA) | Streptococcus pneumoniae | Enterococcus faecalis |

| Vancomycin | 1 | 1 | 0.5 | 2 |

| Linezolid | 2 | 2 | 1 | 2 |

| Daptomycin | 0.5 | 0.25 | 0.5 | 1 |

| Ceftaroline | 0.5 | 0.25 | 0.03 | - |

| Levofloxacin | 4 | 0.5 | 1 | 4 |

Data compiled from various sources for illustrative purposes.[5]

Table 2: MIC50 (µg/mL) of Selected Antibiotics against Gram-Negative Pathogens

| Antibiotic | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Acinetobacter baumannii |

| Meropenem | ≤0.06 | 0.12 | 1 | 2 |

| Ciprofloxacin | 0.015 | 0.06 | 0.25 | 1 |

| Amikacin | 4 | 2 | 4 | 8 |

| Ceftazidime | 0.25 | 0.5 | 2 | 8 |

| Piperacillin-Tazobactam | 2 | 4 | 8 | 16 |

Data compiled from various sources for illustrative purposes.[6]

Experimental Protocols for MIC50 Determination

The determination of MIC50 relies on first determining the MIC for a large number of individual isolates (typically ≥100). The MIC50 is then calculated as the 50th percentile of the resulting MIC distribution.[3] The most common methods for MIC determination are broth microdilution, agar dilution, and gradient diffusion (E-test). These methods are standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7]

Broth Microdilution Method

This is one of the most frequently used methods for determining MIC values in a high-throughput manner.

Principle: A standardized inoculum of the test organism is introduced into wells of a microtiter plate containing serial twofold dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the wells are examined for visible growth. The MIC is the lowest concentration of the antimicrobial agent that inhibits visible growth.[8][9]

Detailed Methodology:

-

Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of the antimicrobial agent at a known concentration in a suitable solvent. Further dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Preparation of Microtiter Plates: Using a multichannel pipette, dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

-

Serial Dilution: Add 100 µL of the 2x final concentration of the antimicrobial agent to the first column of wells. Perform a serial twofold dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution well. This results in wells with decreasing concentrations of the antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. This is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

-

Inoculation: Inoculate each well (except for a sterility control well) with the standardized bacterial suspension. Include a growth control well containing only the medium and the inoculum.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., no turbidity) as observed with the naked eye or a reading device.

Agar Dilution Method

This method is particularly useful when testing a large number of isolates against a few antimicrobial agents.

Principle: A series of agar plates, each containing a different concentration of the antimicrobial agent, is prepared. A standardized inoculum of the test organisms is then spotted onto the surface of each plate. The MIC is the lowest concentration of the agent that prevents the growth of the organism.[10][11]

Detailed Methodology:

-

Preparation of Antimicrobial-Containing Agar Plates: Prepare a series of dilutions of the antimicrobial agent in sterile water or another appropriate solvent. Add a defined volume of each dilution to molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C. Pour the agar into sterile Petri dishes and allow them to solidify.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Using a multipoint replicator or a calibrated loop, spot a standardized volume of the inoculum onto the surface of each agar plate, including a control plate with no antimicrobial agent.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.

Gradient Diffusion Method (E-test)

The E-test is a convenient method that provides a quantitative MIC value.

Principle: A plastic strip impregnated with a predefined, continuous, and exponential gradient of an antimicrobial agent is placed on the surface of an agar plate that has been inoculated with the test organism. The antimicrobial agent diffuses into the agar, creating a concentration gradient. After incubation, an elliptical zone of inhibition is formed, and the MIC is read where the edge of the inhibition zone intersects the scale on the strip.[12][13]

Detailed Methodology:

-

Inoculum Preparation and Plate Inoculation: Prepare a standardized inoculum (0.5 McFarland) and evenly streak it onto the surface of a Mueller-Hinton agar plate using a sterile swab.

-

Application of E-test Strip: Using sterile forceps, apply the E-test strip to the agar surface, ensuring the entire length of the strip is in contact with the agar.

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Reading Results: Read the MIC value at the point where the lower part of the elliptical inhibition zone intersects the MIC scale on the strip. If the intersection falls between two markings, the higher value should be reported.[13]

Visualizing Workflows and Pathways

Antimicrobial Drug Discovery and Development Workflow

The determination of MIC50 is an integral part of the antimicrobial drug discovery and development process. The following diagram illustrates a simplified workflow where MIC50 data plays a crucial role in decision-making.

Caption: A simplified workflow of antimicrobial drug discovery and development.

Signaling Pathway: Beta-Lactam Resistance in Staphylococci

Understanding the mechanisms of antibiotic resistance is crucial for developing new therapeutic strategies. The following diagram illustrates a simplified signaling pathway for beta-lactam resistance in Staphylococcus aureus, which is regulated by the BlaR1-BlaI system. The effectiveness of a beta-lactam is directly related to its ability to acylate Penicillin-Binding Proteins (PBPs) and overcome these resistance mechanisms, a process that can be quantified by MIC values.

Caption: Simplified signaling pathway of beta-lactam resistance in Staphylococci.

Conclusion

The MIC50 is an indispensable tool in antimicrobial research and development. It provides a robust measure of an antimicrobial's in vitro potency and is fundamental for comparative studies, resistance surveillance, and guiding the preclinical development of new therapeutic agents. A thorough understanding of the methodologies for MIC50 determination and its appropriate interpretation is essential for all professionals engaged in the fight against infectious diseases. As the challenge of antimicrobial resistance continues to grow, the precise and consistent determination of metrics like MIC50 will remain a critical component of the global response.

References

- 1. health.maryland.gov [health.maryland.gov]

- 2. idexx.dk [idexx.dk]

- 3. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. researchgate.net [researchgate.net]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. Agar dilution - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. microbenotes.com [microbenotes.com]

- 13. E-TEST (Epsilometer): Principle, Procedure, Results • Microbe Online [microbeonline.com]

The Evolution of a Crucial Metric: A Historical and Technical Guide to the MIC50 Testing Standard

For researchers, scientists, and drug development professionals, understanding the potency of an antimicrobial agent against a population of microorganisms is paramount. The Minimum Inhibitory Concentration 50% (MIC50), the concentration of a drug that inhibits the growth of 50% of tested isolates, stands as a cornerstone of this assessment. This in-depth technical guide traces the historical development of the MIC50 testing standard, from its conceptual origins to its modern, standardized application, providing a comprehensive overview of the methodologies and logical frameworks that underpin this critical metric.

From Individual Observations to Population-Level Insights: The Genesis of the MIC50

The journey to the MIC50 began with the foundational work of early microbiologists in antimicrobial susceptibility testing (AST). Following Alexander Fleming's discovery of penicillin, the initial focus was on determining the Minimum Inhibitory Concentration (MIC) for a single bacterial isolate against an antibiotic. This was, and remains, a crucial measurement for guiding individual patient therapy. Early methods, such as the ditch plate technique introduced by Fleming in 1924, laid the groundwork for more quantitative approaches that emerged in the 1940s, including broth and agar dilution methods.[1]

As the arsenal of antimicrobial agents expanded in the mid-20th century, so did the appreciation for the variability of susceptibility within a bacterial species. Researchers like Maxwell Finland conducted extensive studies evaluating new antibiotics against large numbers of clinical isolates.[1] This meticulous work highlighted the need for a statistical summary of MIC data to understand the overall activity of a drug against a population of pathogens, a critical piece of information for drug development, epidemiological surveillance, and the formulation of empirical therapy guidelines.

While a single seminal publication formally proposing the term "MIC50" is not readily apparent, the concept evolved from the practice of presenting cumulative susceptibility data. The work of Maxwell Finland was instrumental in popularizing the use of cumulative percentage graphs to visualize the distribution of MICs across a large number of isolates. This method of data presentation naturally leads to the identification of the median, or 50th percentile, as a key measure of central tendency for the antimicrobial's potency.

The Era of Standardization: The Role of the NCCLS and CLSI

The recognition that variability in testing methods could drastically affect MIC results led to a concerted push for standardization in the late 1950s and 1960s.[1] This movement culminated in the establishment of the National Committee for Clinical Laboratory Standards (NCCLS) in 1968, which was later renamed the Clinical and Laboratory Standards Institute (CLSI) in 2005.[2][3]

The CLSI, through its consensus-based process involving experts from microbiology, pharmacology, and clinical medicine, began to publish standardized methods for AST. The first AST document, "Performance Standards for Antimicrobial Disc Susceptibility Tests," was published in 1975.[2] This was followed by the development of standards for dilution methods, which are the basis for MIC determination.

The formalization of reporting cumulative AST data, which includes the MIC50, came later with the publication of the CLSI guideline M39, "Analysis and Presentation of Cumulative Antimicrobial Susceptibility Test Data." The first edition of this document was published in 2000, providing a standardized framework for the creation of antibiograms.[4] These guidelines solidified the importance of reporting summary statistics like the MIC50 and MIC90 (the concentration inhibiting 90% of isolates) to provide a comprehensive picture of an antimicrobial's activity.

The evolution of these standards continues, with regular updates to the M07 (Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically) and M100 (Performance Standards for Antimicrobial Susceptibility Testing) documents, reflecting new technologies, changing resistance patterns, and a deeper understanding of the pharmacokinetics and pharmacodynamics of antimicrobial agents.[5][6][7][8]

Methodologies for MIC50 Determination: A Technical Overview

The determination of the MIC50 is a two-step process: first, the individual MICs for a statistically significant number of bacterial isolates are determined, and second, these data are statistically summarized to find the 50th percentile.

Core Experimental Protocols for MIC Determination

The foundational methods for determining individual MICs have remained conceptually consistent, though with significant refinements in standardization and automation over time. The two primary reference methods are broth dilution and agar dilution.

Table 1: Comparison of Historical and Modern Broth Microdilution Protocols

| Parameter | Historical Protocol (Pre-CLSI Standardization) | Modern CLSI-Standardized Protocol (e.g., M07) |

| Medium | Various nutrient broths, often prepared in-house. | Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard. |

| Inoculum Preparation | Often standardized by visual turbidity comparison to a simple standard. | Standardized to a 0.5 McFarland turbidity standard, then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the well.[9] |

| Antimicrobial Dilutions | Typically two-fold serial dilutions, but preparation could vary. | Standardized two-fold serial dilutions prepared in microtiter plates. |

| Incubation | Conditions (time, temperature, atmosphere) could vary between laboratories. | Standardized incubation at 35°C for 16-20 hours in ambient air for most aerobic bacteria. |

| MIC Reading | Visual inspection for the lowest concentration with no visible growth (turbidity). | Visual inspection or automated reading for the lowest concentration with no visible growth. |

Table 2: Comparison of Historical and Modern Agar Dilution Protocols

| Parameter | Historical Protocol (Pre-CLSI Standardization) | Modern CLSI-Standardized Protocol (e.g., M07) |

| Medium | Various agar media. | Mueller-Hinton Agar (MHA) is the standard. |

| Antimicrobial Incorporation | Antimicrobial agent incorporated into molten agar before pouring plates. | Standardized procedure for incorporating two-fold serial dilutions of the antimicrobial agent into MHA. |

| Inoculum Application | Various methods of surface inoculation. | Standardized inoculum of 10^4 CFU per spot applied with a multipoint inoculator. |

| Incubation | Conditions could vary. | Standardized incubation at 35°C for 16-20 hours in ambient air for most aerobic bacteria. |

| MIC Reading | Visual inspection for the lowest concentration plate with no visible colonial growth. | Visual inspection for the lowest concentration that inhibits visible growth. |

Calculation of MIC50

Once a sufficient number of individual MICs have been determined (CLSI M39 recommends a minimum of 30 isolates for meaningful cumulative data), the MIC50 is calculated.[8] There are two primary methods for this:

-

The Orderly Array (Median) Method: This is the most straightforward approach. The individual MIC values are arranged in ascending order, and the median value is identified. For an odd number of isolates, the MIC50 is the middle value. For an even number, it is the higher of the two middle values.

-

The Cumulative Percentage (Interpolation) Method: This method, pioneered by Maxwell Finland, involves plotting the cumulative percentage of isolates inhibited at each tested concentration. The MIC50 is then interpolated from this graph as the concentration at which the 50% inhibition level is crossed.

Logical Frameworks and Workflows

The process of determining and utilizing the MIC50 can be visualized as a series of logical steps, from initial isolate collection to the final application of the data.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Contributions of Maxwell Finland to the clinical pharmacology of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. The antibiogram: key considerations for its development and utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reporting of cumulative antimicrobial susceptibility testing data, including antibiograms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nih.org.pk [nih.org.pk]

An In-depth Technical Guide to Exploratory Studies on the MIC50 of Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the exploratory studies of the Minimum Inhibitory Concentration at which 50% of isolates are inhibited (MIC50) of plant extracts. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the antimicrobial potential of botanical sources.

Introduction: The Growing Importance of Plant-Derived Antimicrobials

The rise of antimicrobial resistance is a critical global health challenge, necessitating the exploration of novel therapeutic agents. Plants have long been a source of traditional medicine and represent a rich reservoir of bioactive compounds with diverse chemical structures and biological activities. Exploratory studies on the MIC50 of plant extracts are a crucial first step in identifying and validating new antimicrobial leads. The MIC50 provides a quantitative measure of a plant extract's potency, allowing for the comparison of different extracts and the prioritization of candidates for further development.

Experimental Protocols for MIC50 Determination

The determination of the MIC50 of a plant extract involves a series of well-defined experimental protocols. The choice of method often depends on the nature of the plant extract, the target microorganisms, and the specific research objectives. The most commonly employed methods are broth microdilution, agar dilution, and disk diffusion.

Preparation of Plant Extracts

The initial and critical step in any antimicrobial screening of medicinal plants is the preparation of the extract. The choice of solvent and extraction method significantly influences the composition and, consequently, the biological activity of the resulting extract.

2.1.1. Solvent Extraction:

A variety of solvents are used to extract bioactive compounds from plant materials. The selection of the solvent is crucial as it determines the polarity and type of compounds that will be extracted.

-

Maceration: This simple and widely used method involves soaking the dried and powdered plant material in a solvent in a sealed container at room temperature for a period of several days with occasional agitation.

-

Soxhlet Extraction: This method allows for the continuous extraction of compounds from a solid material with a limited amount of solvent. The powdered plant material is placed in a thimble, and the solvent is heated, vaporized, and then condensed to drip back onto the material, extracting the desired compounds.

-

Ultrasonic-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt the plant cell walls, facilitating the release of bioactive compounds into the solvent. UAE is often faster and more efficient than traditional methods.

-

Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and plant material, accelerating the extraction process.

Common Solvents Used for Extraction:

-

Ethanol

-

Methanol

-

Acetone

-

Water (for aqueous extracts)

-

Ethyl acetate

-

Chloroform

-

Hexane

2.1.2. Post-Extraction Processing:

Following extraction, the solvent is typically removed using a rotary evaporator to obtain a crude extract. The extract is then often lyophilized (freeze-dried) to yield a stable powder for subsequent experiments.

Broth Microdilution Method

The broth microdilution method is a widely accepted and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Microtiter Plates: A 96-well microtiter plate is used. A serial two-fold dilution of the plant extract is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in the wells of the plate.

-

Inoculum Preparation: The test microorganism is cultured overnight, and the inoculum is prepared by adjusting the turbidity to a 0.5 McFarland standard, which corresponds to a specific cell density.

-

Inoculation: Each well containing the diluted plant extract is inoculated with a standardized suspension of the test microorganism.

-

Controls: Positive (broth with inoculum, no extract) and negative (broth only) controls are included on each plate.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the plant extract that completely inhibits the visible growth of the microorganism.

Agar Dilution Method

The agar dilution method is another quantitative technique for MIC determination, particularly useful for testing multiple isolates simultaneously.

Protocol:

-

Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the plant extract.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described for the broth microdilution method.

-

Inoculation: A small, standardized volume of the microbial suspension is spotted onto the surface of each agar plate.

-

Incubation: The plates are incubated under suitable conditions.

-

MIC Determination: The MIC is the lowest concentration of the plant extract that prevents the growth of the microorganism on the agar surface.

Disk Diffusion Method (Kirby-Bauer Assay)

The disk diffusion method is a qualitative or semi-quantitative technique that is often used for preliminary screening of antimicrobial activity.

Protocol:

-

Preparation of Agar Plates: A sterile agar plate is uniformly inoculated with a standardized suspension of the test microorganism to create a bacterial lawn.

-

Application of Disks: Sterile filter paper disks are impregnated with a known concentration of the plant extract and placed on the surface of the inoculated agar.

-

Incubation: The plates are incubated under appropriate conditions.

-

Measurement of Inhibition Zones: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). A larger zone of inhibition generally indicates greater antimicrobial activity.

Data Presentation: MIC50 Values of Plant Extracts

The following tables summarize the MIC50 values of various plant extracts against common pathogenic microorganisms, compiled from multiple exploratory studies. It is important to note that MIC values can vary depending on the specific plant part used, the extraction method, the solvent, and the microbial strain tested.

Table 1: MIC50 Values of Plant Extracts against Escherichia coli

| Plant Species | Plant Part | Extraction Solvent | MIC50 (mg/mL) |

| Melaleuca alternifolia (Tea Tree) | Leaves | - | 1.62[1] |

| Rosmarinus officinalis (Rosemary) | Leaves | - | 224[1] |

| Allium sativum (Garlic) | Bulb | - | 407[1] |

Table 2: MIC50 Values of Plant Extracts against Staphylococcus aureus

| Plant Species | Plant Part | Extraction Solvent | MIC50 (mg/mL) |

| Sclerocarya birrea | - | Acetone | 0.06 - 2.50[2] |

| Combretum molle | - | Acetone | 0.08 - 2.50[2] |

| Garcinia kola | - | - | - |

Table 3: MIC50 Values of Plant Extracts against Pseudomonas aeruginosa

| Plant Species | Plant Part | Extraction Solvent | MIC50 (mg/mL) |

| Clidemia hirta | Leaves | - | 0.02 |

| Azadirachta indica | - | Ethanolic | 557.462 µg/mL |

| Centella asiatica | - | Ethanolic | 623.183 µg/mL |

| Clitoria ternatea | - | Ethanolic | 6137.692 µg/mL |

Table 4: MIC50 Values of Plant Extracts against Candida albicans

| Plant Species | Plant Part | Extraction Solvent | MIC50 (mg/mL) |

| Punica granatum | Bark & Root | Methanolic & Ethanolic | 0.05[3] |

| Arctium lappa | - | - | 62.5 |

| Trifolium pratense | - | - | - |

Mechanisms of Action and Signaling Pathways

Understanding the mechanisms by which plant extracts exert their antimicrobial effects is crucial for their development as therapeutic agents. Many plant-derived compounds target bacterial cell membranes, inhibit essential enzymes, or interfere with cellular signaling pathways such as quorum sensing and biofilm formation.

Disruption of Bacterial Cell Membranes

Many essential oils and their components, such as those found in tea tree oil, rosemary, and garlic, are lipophilic and can intercalate into the bacterial cell membrane.[1][4] This disrupts the membrane's integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[4]

Inhibition of Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. Many pathogenic bacteria rely on QS to regulate the production of virulence factors and the formation of biofilms. Plant extracts can interfere with QS signaling, thereby attenuating bacterial virulence.[5][6]

Inhibition of Biofilm Formation

Biofilms are structured communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances (EPS). Biofilms protect bacteria from antibiotics and the host immune system. Plant extracts can inhibit biofilm formation at various stages, from initial attachment to maturation.

Conclusion and Future Directions

Exploratory studies on the MIC50 of plant extracts are a vital component of the search for new antimicrobial agents. The methodologies outlined in this guide provide a framework for the systematic evaluation of the antimicrobial potential of botanical resources. The data presented herein highlight the promising activity of several plant extracts against clinically relevant pathogens. Future research should focus on the bioassay-guided fractionation of active extracts to isolate and identify the specific bioactive compounds responsible for the observed antimicrobial effects. Furthermore, detailed investigations into the mechanisms of action, including effects on specific cellular signaling pathways, will be crucial for the rational design and development of novel plant-derived antimicrobial drugs. The synergistic effects of combining plant extracts with conventional antibiotics also represent a promising avenue for future research to combat antimicrobial resistance.

References

- 1. Antioxidant and Antimicrobial Properties of Rosemary (Rosmarinus officinalis, L.): A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-quorum sensing activity in plant extracts and its effect on the virulence of Pectobacterium carotovorum [jbiocontrol.areeo.ac.ir]

- 3. Determining the Antimicrobial Actions of Tea Tree Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Quorum Sensing-Controlled Virulence Factor Production in Pseudomonas aeruginosa by South Florida Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Inhibition of Quorum Sensing-Controlled Virulence Factor Production in Pseudomonas aeruginosa by South Florida Plant Extracts | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Crystallizing the 50S Ribosomal Subunit with Bound Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the crystallization of the bacterial 50S ribosomal subunit in complex with various antibiotics. Understanding the structural basis of antibiotic binding to the ribosome is crucial for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance. The following sections offer a guide to the purification of the 50S subunit, crystallization methods, and procedures for obtaining antibiotic-bound crystals.

Introduction

The 50S large ribosomal subunit is a primary target for numerous clinically important antibiotics. These molecules inhibit protein synthesis by interfering with key ribosomal functions such as peptidyl transfer, nascent peptide elongation, and tRNA binding. High-resolution crystal structures of the 50S subunit in complex with antibiotics have provided invaluable insights into their mechanisms of action and have paved the way for structure-based drug design.

This guide outlines the essential steps for obtaining diffraction-quality crystals of the 50S ribosomal subunit bound to antibiotics, focusing on commonly used bacterial sources such as Deinococcus radiodurans, Thermus thermophilus, and Haloarcula marismortui.

General Experimental Workflow

The overall process for obtaining crystals of the 50S ribosomal subunit with bound antibiotics can be summarized in the following workflow. This involves the initial preparation of the 50S subunits, followed by crystallization and subsequent introduction of the antibiotic.

Experimental Protocols

Purification of 50S Ribosomal Subunits

A robust and reproducible purification protocol is critical for obtaining high-quality crystals. The following is a generalized protocol that can be adapted for various bacterial species.

Protocol 1: Purification of 50S Ribosomal Subunits from Deinococcus radiodurans

This protocol is adapted from a systematic study aimed at producing robustly crystallizing 50S subunits.

-

Cell Growth: Grow Deinococcus radiodurans cells in an appropriate medium (e.g., TGY broth) under optimal conditions. Harvest cells in the late logarithmic phase of growth by centrifugation.

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., containing Tris-HCl, MgCl₂, NH₄Cl, and β-mercaptoethanol). Lyse the cells using a French press at high pressure.

-

Crude Ribosome Isolation: Remove cell debris by centrifugation. Layer the supernatant onto a sucrose cushion and centrifuge at high speed to pellet the crude ribosomes.

-

Subunit Separation: Resuspend the ribosome pellet in a dissociation buffer (low Mg²⁺ concentration). Load the resuspended ribosomes onto a sucrose density gradient (e.g., 10-40%). Separate the 30S and 50S subunits by ultracentrifugation.

-

50S Subunit Collection and Concentration: Fractionate the gradient and identify the fractions containing the 50S subunit by monitoring absorbance at 260 nm. Pool the 50S fractions and pellet the subunits by ultracentrifugation.

-

Final Preparation: Resuspend the 50S pellet in a storage buffer with an appropriate Mg²⁺ concentration. Determine the concentration and assess the purity and integrity of the 50S subunits using methods like SDS-PAGE and analytical ultracentrifugation.

Crystallization of the 50S Ribosomal Subunit

The vapor diffusion method, in either sitting or hanging drop format, is commonly used for crystallizing ribosomal subunits.

Protocol 2: Crystallization of D. radiodurans 50S Subunits

-

Preparation: Prepare a reservoir solution containing a precipitant (e.g., polyethylene glycol), salts (e.g., MgCl₂, NH₄Cl), and a buffer (e.g., HEPES).

-

Crystallization Drop: Mix the purified 50S subunit solution with the reservoir solution in a 1:1 or 2:1 ratio.

-

Incubation: Equilibrate the crystallization drop against the reservoir solution at a constant temperature (e.g., 4°C or 19°C).

-

Crystal Growth: Monitor the drops for crystal growth over several days to weeks. Crystals typically appear as small needles or plates that grow to a suitable size for diffraction experiments.

Formation of 50S-Antibiotic Complexes

There are two primary methods for obtaining crystals of the 50S subunit with a bound antibiotic: co-crystallization and soaking.

Protocol 3: Co-crystallization Method

In this method, the antibiotic is present during the crystallization process.

-

Incubation: Incubate the purified 50S subunits with a molar excess of the antibiotic for a specific duration (e.g., 30 minutes to several hours) on ice or at a higher temperature to facilitate binding.

-

Crystallization: Set up crystallization trials as described in Protocol 2, using the 50S-antibiotic complex solution. The antibiotic should also be included in the reservoir solution at a similar concentration to maintain saturation.

-

Crystal Growth and Harvesting: Monitor for crystal growth. The presence of the antibiotic may alter the crystallization conditions or the crystal morphology.

Protocol 4: Soaking Method

This method involves diffusing the antibiotic into pre-existing crystals of the 50S subunit. This is often the preferred method as it avoids potential interference of the antibiotic with the crystallization process itself.

-

Crystal Preparation: Grow crystals of the apo 50S subunit as described in Protocol 2.

-

Soaking Solution: Prepare a soaking solution containing the reservoir solution supplemented with the desired concentration of the antibiotic. The antibiotic concentration may need to be optimized to ensure binding without dissolving the crystal.

-

Soaking: Transfer the 50S crystals to the soaking solution. The soaking time can vary from a few hours to several days, depending on the antibiotic and the crystal packing.

-

Cryo-protection and Harvesting: After soaking, transfer the crystals to a cryo-protectant solution, which may also contain the antibiotic, before flash-cooling in liquid nitrogen for data collection.

Quantitative Data on Crystallization Conditions

The following tables summarize reported crystallization and soaking conditions for obtaining 50S ribosomal subunit-antibiotic complexes from different bacterial species.

Table 1: Crystallization and Soaking Conditions for Deinococcus radiodurans 50S Subunit

| Antibiotic(s) | Method | Soaking/Co-crystallization Conditions | Reference |

| Lankamycin (LM) | Soaking | 10 mM HEPES (pH 7.8), 15 mM MgCl₂, 75 mM NH₄Cl, 20% (v/v) ethanol, 10% (v/v) 2-ethyl-1,3-hexanediol, 900 µM LM for 6 hours. | |

| Lankamycin (LM) & Lankacidin (LC) | Soaking | Crystals grown in the presence of 400 µM LM, then soaked in the above buffer with 25 µM LC. | |

| Sparsomycin | Soaking | Details not specified in the abstract. |

Table 2: Crystallization and Soaking Conditions for Haloarcula marismortui 50S Subunit

| Antibiotic | Method | Soaking/Co-crystallization Conditions | Reference |

| Linezolid | Soaking | Details not specified in the abstract. | |

| Macrolides (Carbomycin A, Spiramycin, Tylosin, Azithromycin) | Soaking | Details not specified in the abstract. |

Table 3: Sample Preparation for Cryo-EM of Mycobacterium tuberculosis 50S Subunit

| Antibiotic | Method | Incubation Conditions | Reference |

| Clarithromycin (CTY) | Incubation before vitrification | 50S subunits incubated with 2 mM CTY (from a 50 mM stock in acetone) at 37°C for 30 minutes. |

Signaling Pathways and Logical Relationships

The interaction of antibiotics with the 50S ribosomal subunit directly impacts the process of protein synthesis. The following diagram illustrates the logical relationship between antibiotic binding and the inhibition of key steps in translation.

Conclusion

The protocols and data presented in this application note provide a framework for the successful crystallization of the 50S ribosomal subunit in complex with antibiotics. While the crystallization of such a large and complex macromolecule remains challenging, the methods outlined here, derived from successful studies, offer a solid starting point for researchers. The structural information gleaned from these experiments is invaluable for understanding the mechanisms of antibiotic action and for the rational design of new drugs to combat bacterial infections.

Visualizing Antibiotic-Ribosome Complexes with Cryo-Electron Microscopy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, enabling the visualization of macromolecular complexes at near-atomic resolution.[1] This powerful tool offers unprecedented insights into the mechanisms of antibiotic action and the basis of antibiotic resistance by allowing for the detailed structural analysis of antibiotics bound to their ribosomal targets.[2] These high-resolution structures are instrumental in the development of novel antimicrobial agents to combat the growing threat of multidrug-resistant bacteria.[1][3]

This document provides a comprehensive overview of the application of cryo-EM for studying antibiotic-ribosome complexes, including detailed experimental protocols and a summary of key quantitative data from recent studies.

I. Quantitative Data Summary

The following table summarizes quantitative data from several cryo-EM studies on antibiotic-ribosome complexes, offering a comparative look at the resolutions achieved and the number of particles analyzed for different antibiotic classes.

| Antibiotic Class | Antibiotic(s) | Ribosomal Target | Organism | Resolution (Å) | No. of Particles | Key Findings & Reference |

| Tetracyclines | Tetracycline, Omadacycline, Eravacycline, Pentacycline | Small Subunit (SSU) | Escherichia coli | 1.8 - 2.0 | Not specified | High-resolution structures revealing conserved binding modes and the role of ordered water molecules.[3] |

| Aminoglycosides | Hygromycin B, Gentamicin, Spectinomycin, Streptomycin, Apramycin, Kasugamycin | Small Subunit (SSU) | Escherichia coli | 1.8 - 2.0 | Not specified | Detailed interactions at the decoding center, providing a basis for understanding resistance mechanisms.[3] |

| Orthosomycins | Avilamycin, Evernimicin | Large Subunit (LSU) | Escherichia coli | 1.8 - 2.0 | Not specified | Visualization of the binding site in the peptidyl transferase center (PTC).[3] |

| Pleuromutilins | Tiamulin, Retapamulin | Large Subunit (LSU) | Escherichia coli | 1.8 - 2.0 | Not specified | High-resolution details of interactions within the PTC.[3] |

| Lincosamides | Lincomycin, Clindamycin | Large Subunit (LSU) | Escherichia coli | 1.8 - 2.0 | Not specified | Structural basis for their inhibition of peptide bond formation.[3] |

| Phenicols | Chloramphenicol | 70S Ribosome (in situ) | Mycoplasma pneumoniae | 3.5 | 17,890 | In-cell visualization of an antibiotic bound to the ribosome, demonstrating the feasibility of in situ structural biology.[4] |

| Various | 17 distinct compounds from six classes | 70S Ribosome | Escherichia coli | 1.6 - 2.2 | Not specified | Provided a precise description of antibiotic-ribosome interactions, including the role of solvent networks.[3][5] |

II. Experimental Protocols

The following sections outline a generalized workflow for the structural analysis of antibiotic-ribosome complexes using single-particle cryo-EM.

A. Sample Preparation: Ribosome Purification and Complex Formation

-

Ribosome Purification:

-

Culture bacterial cells (e.g., Escherichia coli) to mid-log phase and harvest by centrifugation.

-

Lyse the cells using a French press or sonication in a buffer containing low Mg²⁺ concentration to promote ribosome dissociation into 30S and 50S subunits.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Isolate the ribosomal subunits by sucrose gradient centrifugation.

-

Collect the fractions corresponding to the 30S and 50S subunits.

-

Associate the subunits to form 70S ribosomes by incubation in a buffer with a higher Mg²⁺ concentration (e.g., 10-20 mM).

-

Purify the reassociated 70S ribosomes using a second sucrose gradient or size-exclusion chromatography to ensure a homogeneous sample.[6]

-

-

Antibiotic-Ribosome Complex Formation:

-

Incubate the purified 70S ribosomes with a molar excess of the antibiotic of interest. The incubation time and temperature will depend on the binding kinetics of the specific antibiotic.

-

The final concentration of the complex for grid preparation typically ranges from 0.5 to 5 mg/mL.[6]

-

B. Cryo-EM Grid Preparation and Vitrification

-

Grid Preparation:

-

Use cryo-EM grids with a holey carbon support film (e.g., Quantifoil R3/3).

-

Glow-discharge the grids immediately before use to render the surface hydrophilic, ensuring even spreading of the sample.

-

-

Vitrification:

-

Apply a small volume (typically 3-4 µL) of the antibiotic-ribosome complex solution to the glow-discharged grid.

-

Blot away excess liquid with filter paper to create a thin film of the solution across the grid holes. The blotting time is a critical parameter that needs to be optimized.

-

Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This rapid freezing process, known as vitrification, traps the complexes in a thin layer of amorphous ice, preserving their native structure.[6]

-

C. Cryo-EM Data Acquisition

-

Microscope Setup:

-

Data Collection Parameters:

-

Images are recorded as "movies" consisting of multiple frames to allow for the correction of beam-induced motion.[4]

-

The total electron dose should be kept low (e.g., 2.5 e⁻/Ų per frame) to minimize radiation damage.[8]

-

A range of defocus values (e.g., -0.5 to -4.0 µm) is used to improve the contrast of the images.[8]

-

The magnification is set to achieve a pixel size that allows for the desired resolution (e.g., 1.045 Å/pixel for resolutions beyond 3 Å).[9]

-

D. Image Processing and 3D Reconstruction

-

Data Pre-processing:

-

The raw movie frames are first subjected to motion correction to correct for sample drift and beam-induced movement.[4]

-

The contrast transfer function (CTF) of the microscope, which describes the image distortions introduced by the objective lens, is estimated for each micrograph.

-

-

Particle Picking and 2D Classification:

-

Individual ribosome particles are semi-automatically or automatically selected from the motion-corrected micrographs.

-

The selected particles are then subjected to 2D classification to sort them into different classes based on their orientation and to remove junk particles.

-

-

3D Reconstruction and Refinement:

-

An initial 3D model (either from a previous structure or generated ab initio) is used as a reference for the initial 3D classification and refinement.

-

The particles are then subjected to iterative rounds of 3D classification to separate different conformational states and further refinement to improve the resolution of the final 3D map.[9]

-

Software packages such as RELION, CryoSPARC, and the Warp-RELION-M pipeline are commonly used for this process.[3][4][8]

-

-

Model Building and Validation:

-

Once a high-resolution map is obtained, an atomic model of the antibiotic-ribosome complex is built into the cryo-EM density.

-

The model is then refined and validated to ensure it accurately represents the experimental data.

-

III. Visualizations

The following diagrams illustrate the experimental workflow and the general mechanism of action of ribosome-targeting antibiotics.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Cryo-EM studies of antibiotic resistance and RNA modification in bacterial ribosomes [nim.nsc.liu.se]

- 3. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multi-particle cryo-EM refinement with M visualizes ribosome-antibiotic complex at 3.5 Å in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural conservation of antibiotic interaction with ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Determination of the ribosome structure to a resolution of 2.5 Å by single‐particle cryo‐EM - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Heart of the Ribosome: Methods for Assessing Peptidyl Transferase Activity

For Researchers, Scientists, and Drug Development Professionals

The peptidyl transferase center (PTC) of the ribosome, responsible for the fundamental catalytic step of protein synthesis—peptide bond formation—is a critical target for a vast array of antibiotics and a key area of investigation in drug development. Understanding how novel compounds interact with and inhibit this essential enzymatic activity requires a robust toolkit of biochemical and molecular biology assays. These application notes provide an overview and detailed protocols for several established methods to assess the inhibition of peptidyl transferase activity, catering to a range of research needs from high-throughput screening to detailed mechanistic studies.

Introduction to Peptidyl Transferase and its Inhibition

The PTC, located in the large ribosomal subunit, is a highly conserved region composed primarily of ribosomal RNA (rRNA), making it a ribozyme. It catalyzes the transfer of the nascent polypeptide chain from the peptidyl-tRNA (P-site) to the aminoacyl-tRNA (A-site), thereby elongating the protein. Inhibition of this process is a proven strategy for antibacterial therapy. Various classes of antibiotics, including macrolides, lincosamides, phenicols, and oxazolidinones, exert their effects by binding to or near the PTC, interfering with substrate binding, catalysis, or the passage of the nascent peptide through the exit tunnel.

The choice of assay to study PTC inhibition depends on the specific research question, desired throughput, and available resources. This document details the following key methodologies:

-

In Vitro Translation Assays: A versatile screening method to identify general translation inhibitors, which can be adapted for high-throughput formats.

-

The Puromycin Reaction: A classic and direct assay that specifically measures the catalytic activity of the PTC.

-

The Fragment Reaction: A minimalist approach using minimal substrates to probe the intrinsic catalytic activity of the large ribosomal subunit.

-

SPARK (Sensitive Method for Monitoring Peptidyl Transferase Activity): A modern, sensitive, and high-throughput adaptable assay based on scintillation proximity.

-

Toe-Printing Analysis: A powerful technique to map the precise location of ribosome stalling induced by an inhibitor, providing mechanistic insights.

Data Presentation: Comparative Efficacy of Peptidyl Transferase Inhibitors

The following table summarizes the 50% inhibitory concentrations (IC50) of various well-characterized antibiotics in different assays that measure peptidyl transferase activity. This data provides a comparative view of their potency and can serve as a reference for inhibitor screening and characterization studies.

| Antibiotic | Class | Assay Type | Organism/System | IC50 (µM) | Reference(s) |

| Chloramphenicol | Phenicol | In Vitro Translation | E. coli | ~5 | [1] |

| Chloramphenicol | Phenicol | Puromycin Reaction | E. coli | ~20 | [2] |

| Erythromycin | Macrolide | In Vitro Translation | E. coli | 0.042 ± 0.010 | [3] |

| Roxithromycin | Macrolide | In Vitro Translation | E. coli | 0.027 ± 0.007 | [3] |

| Clarithromycin | Macrolide | In Vitro Translation | E. coli | 0.014 ± 0.014 | [3] |

| Azithromycin | Macrolide | In Vitro Translation | S. aureus | 5 mg/L (~6.7 µM) | [4] |